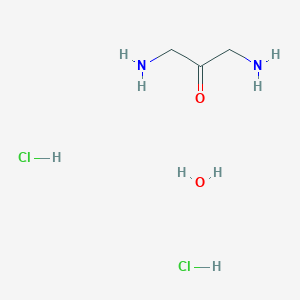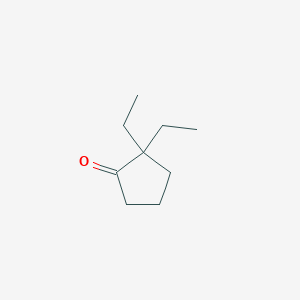
2,2-Diethylcyclopentan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This would typically include the IUPAC name, common names, and structural formula of the compound.
Synthesis Analysis
This section would detail the methods used to synthesize the compound, including the starting materials, reaction conditions, and yield.Molecular Structure Analysis
This would involve a discussion of the compound’s molecular structure, including its stereochemistry if applicable. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry might be used to determine the structure.Chemical Reactions Analysis
This would involve a discussion of the chemical reactions that the compound undergoes, including the conditions under which these reactions occur and the products that are formed.Physical And Chemical Properties Analysis
This would include a discussion of the compound’s physical properties (such as melting point, boiling point, and solubility) and chemical properties (such as acidity, basicity, and reactivity).Scientific Research Applications
1. Plant Growth and Ethylene Inhibition
2,2-Diethylcyclopentan-1-one is structurally related to compounds like 1-methylcyclopropene (1-MCP) which have been extensively studied for their role in inhibiting ethylene action in plants. Ethylene plays a crucial role in the ripening and senescence of various fruits and vegetables. Research indicates that 1-MCP can effectively control internal browning in pineapples, a symptom of chilling injury, by inhibiting ethylene perception. This implies that structurally related compounds could have similar applications in enhancing the post-harvest quality of fruits and vegetables (Selvarajah, Bauchot, & John, 2001).
2. Photopolymerization and 3D Printing
In the field of photopolymerization, 2,2-Diethylcyclopentan-1-one derivatives are explored for their applications. For instance, derivatives centered on 2,5-diethylene-cyclopentane-1-one have been synthesized and used in photoinitiating systems for free radical photopolymerization. These systems are crucial in 3D printing technologies, indicating potential applications of 2,2-Diethylcyclopentan-1-one derivatives in advanced manufacturing and material sciences (Chen et al., 2021).
3. Synthesis of Carbocyclic Nucleosides
2,2-Diethylcyclopentan-1-one and its derivatives play a role in the synthesis of carbocyclic nucleosides. These compounds are of interest in pharmaceutical research due to their potential antiviral properties. For example, 2-methyl-2-cyclopentene-1-one has been used as a starting material in synthesizing 2′-branched-carbocyclic nucleosides, indicating the significance of this compound class in developing novel antiviral agents (Meillon, Griffe, Storer, & Gosselin, 2005).
4. Anti-Inflammatory Pharmaceuticals
Recent studies have explored the anti-inflammatory activities of derivatives of 2,2-Diethylcyclopentan-1-one. Compounds synthesized from derivatives have shown significant anti-inflammatory activity, which could lead to the development of new pharmaceuticals for treating inflammation-related conditions (Osarodion, 2020).
Safety And Hazards
This section would detail the compound’s toxicity, flammability, and other hazards, as well as appropriate safety precautions for handling the compound.
Future Directions
This would involve a discussion of potential future research directions, such as new synthetic methods, applications, or investigations into the compound’s mechanism of action.
Please note that the availability of this information would depend on the specific compound and the extent of research that has been conducted on it. For a comprehensive analysis, I would recommend consulting primary scientific literature and reputable databases.
properties
IUPAC Name |
2,2-diethylcyclopentan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O/c1-3-9(4-2)7-5-6-8(9)10/h3-7H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYAMECZRQXLGDW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CCCC1=O)CC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00617339 |
Source


|
| Record name | 2,2-Diethylcyclopentan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00617339 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Diethylcyclopentan-1-one | |
CAS RN |
103263-31-6 |
Source


|
| Record name | 2,2-Diethylcyclopentan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00617339 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

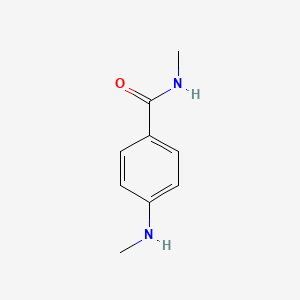
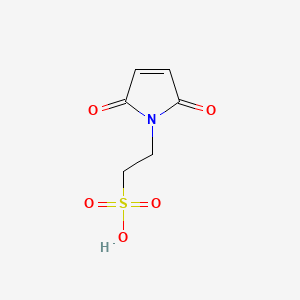
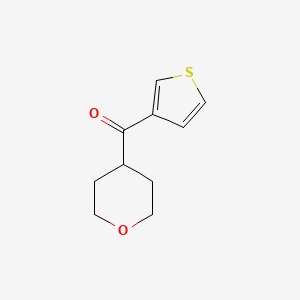
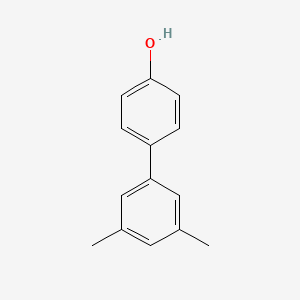
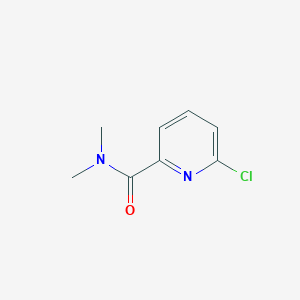
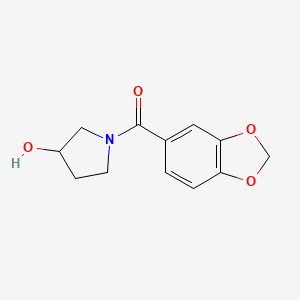
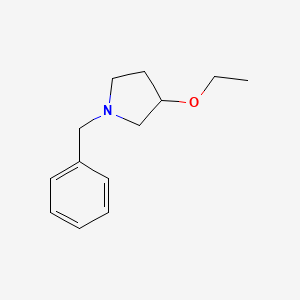
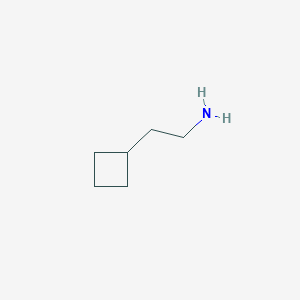
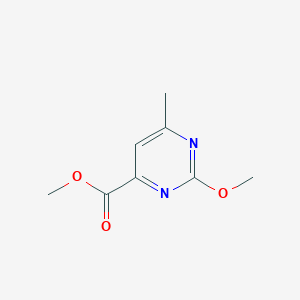
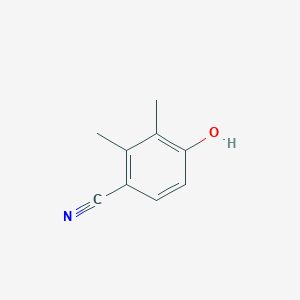
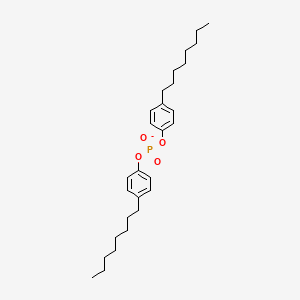
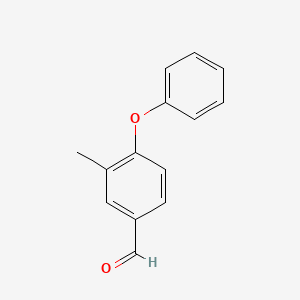
![1-[(Butylcarbamoyl)methyl]pyrrolidine-3-carboxylic acid](/img/structure/B1370228.png)
